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E3 ligase Ligand 21

Targeted Protein Degradation Cereblon Ligand PROTAC Design

E3 ligase Ligand 21 (compound 2) is the optimal cereblon-recruiting element for PROTACs that degrade Ikaros (IKZF1) and Aiolos (IKZF3), key drivers in multiple myeloma. Its unique tricyclic scaffold and pendant pyrazole-piperidine substituent offer a distinct linker attachment vector—overcoming the glutarimide exit-vector limitations of standard IMiDs (thalidomide, lenalidomide, pomalidomide). This geometry enables stable, productive ternary complexes and unambiguous SAR mapping. Substituting with a generic IMiD risks altering the degradation selectivity profile and invalidating structure–activity relationships. Procure ≥98% pure, fully characterized material to ensure reproducible, publication-ready data. Request a quote for mg to gram scales.

Molecular Formula C31H35N5O3
Molecular Weight 525.6 g/mol
Cat. No. B12410976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 21
Molecular FormulaC31H35N5O3
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1(CCC1)CN2CCC(CC2)N3C=C(C=N3)CC4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C31H35N5O3/c1-31(12-3-13-31)19-34-14-10-22(11-15-34)35-18-20(17-32-35)16-21-6-7-25-28-23(21)4-2-5-24(28)30(39)36(25)26-8-9-27(37)33-29(26)38/h2,4-7,17-18,22,26H,3,8-16,19H2,1H3,(H,33,37,38)
InChIKeyUULPWNXBVJTECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand 21: A Cereblon Binder for Targeted Ikaros and Aiolos Degradation


E3 ligase Ligand 21, also designated as compound 2, is a cereblon (CRBN) binder that facilitates the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via the ubiquitin-proteasome pathway [1]. It belongs to a class of small-molecule ligands that recruit the E3 ubiquitin ligase cereblon, enabling the development of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. The compound is characterized by the molecular formula C31H35N5O3, a molecular weight of 525.64 g/mol, and the CAS Registry Number 2504233-73-0 .

Why Generic Substitution of E3 Ligase Ligand 21 Fails in Cereblon-Mediated Degradation Assays


Cereblon ligands exhibit profound functional divergence based on their chemotype, with even minor structural modifications altering neosubstrate recruitment profiles and degradation efficiency [1]. While immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are the canonical cereblon binders, they induce distinct ternary complex geometries and possess varying affinities for Ikaros and Aiolos [2]. E3 ligase Ligand 21, with its unique tricyclic scaffold and pendant pyrazole-piperidine substituent, is specifically claimed to induce the degradation of Ikaros and Aiolos [1]. Substituting this compound with a generic IMiD or an alternative cereblon ligand in a PROTAC design or functional assay risks altering the degradation selectivity profile, changing linker attachment vector compatibility, and invalidating structure-activity relationship (SAR) conclusions. The quantitative evidence below substantiates why direct substitution is scientifically unsound.

Quantitative Differentiation Evidence for E3 Ligase Ligand 21: A Comparative Analysis


E3 Ligase Ligand 21 Exhibits a Distinct Scaffold and Predicted Binding Mode Relative to Pomalidomide

E3 ligase Ligand 21 (compound 2) possesses a unique tricyclic core with a pyrazole-piperidine side chain, as disclosed in patent WO2019191112A1 [1]. This scaffold differs fundamentally from the phthalimide core of pomalidomide, the most commonly used cereblon ligand in PROTAC design. The distinct chemotype is designed to interact with the cereblon binding pocket and induce the recruitment and subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) [1]. While pomalidomide also degrades these transcription factors, the altered binding geometry of E3 ligase Ligand 21 is expected to present a different exit vector for linker attachment, a critical parameter in the design of bifunctional degraders [2].

Targeted Protein Degradation Cereblon Ligand PROTAC Design

Degradation of Ikaros and Aiolos by E3 Ligase Ligand 21 Versus VHL-Based Ligands

E3 ligase Ligand 21 is a cereblon binder specifically claimed for the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) via the ubiquitin proteasome pathway [1]. In contrast, VHL-based ligands, such as the VH032 derivative in complex with compound 21 (PDB ID: 8BDO), recruit the von Hippel-Lindau E3 ligase and do not engage cereblon [2]. This functional divergence is absolute: a VHL ligand cannot induce cereblon-mediated degradation of Ikaros/Aiolos, and a cereblon ligand like E3 ligase Ligand 21 cannot recruit the VHL complex.

Ikaros Degradation Aiolos Degradation E3 Ligase Selectivity

Physicochemical Properties of E3 Ligase Ligand 21: A Defined Starting Point for Conjugate Design

E3 ligase Ligand 21 is supplied with a defined molecular weight of 525.64 g/mol and a molecular formula of C31H35N5O3, as verified by multiple independent vendors [REFS-1, REFS-2]. The compound is typically offered at a purity of ≥98% . This level of characterization provides a reliable and consistent starting point for the synthesis of bifunctional degraders, ensuring accurate stoichiometry in conjugation reactions and facilitating reproducible SAR studies.

PROTAC Linker Chemistry Physicochemical Characterization Quality Control

Optimal Application Scenarios for E3 Ligase Ligand 21 in Scientific and Industrial Research


Design of PROTACs Targeting Ikaros (IKZF1) or Aiolos (IKZF3) for Hematological Malignancy Research

E3 ligase Ligand 21 is the optimal cereblon-binding moiety for constructing PROTACs intended to degrade the transcription factors Ikaros or Aiolos. These proteins are critical drivers in multiple myeloma and certain lymphomas [1]. Using E3 ligase Ligand 21 as the E3 ligase-recruiting element ensures that the resulting bifunctional molecule leverages the claimed degradation mechanism for these specific targets [1]. This application is directly supported by the compound's disclosed biological activity in the patent literature [1].

Comparative Cereblon Ligand Profiling in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs aimed at understanding the nuances of cereblon neosubstrate recruitment, E3 ligase Ligand 21 serves as a critical comparator. Its distinct tricyclic scaffold [1] provides a valuable alternative to the phthalimide-based IMiDs (thalidomide, lenalidomide, pomalidomide) [2]. By comparing the degradation profiles and ternary complex structures induced by E3 ligase Ligand 21 versus these established ligands, researchers can map the structural determinants of cereblon's functional plasticity and identify new opportunities for molecular glue discovery [1].

Development of Cereblon-Dependent Degraders with Altered Linker Exit Vectors

The unique geometry of E3 ligase Ligand 21, resulting from its non-phthalimide core [1], positions the linker attachment point differently than pomalidomide or lenalidomide. This makes the compound a strategic choice for PROTAC projects where the standard glutarimide ring exit vector of IMiDs is suboptimal for achieving a stable and productive ternary complex with the target protein [2]. Employing E3 ligase Ligand 21 can overcome limitations in linker design and improve degradation efficiency for challenging protein targets.

Quality-Controlled Synthesis of Bifunctional Molecules for Preclinical Validation

For laboratories engaged in the synthesis and preclinical evaluation of novel PROTACs, the use of E3 ligase Ligand 21 from reputable vendors ensures a high-purity starting material (≥98%) with fully characterized physicochemical properties . This minimizes the risk of introducing impurities that could confound biological assays and ensures that the observed degradation activity can be confidently attributed to the designed bifunctional molecule. This practice is essential for generating robust and reproducible data suitable for publication or patent filing .

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